molecular formula C8H8O4 B1679853 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-, (3aR,4S,7R,7aS)-rel- CAS No. 29745-04-8

4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-, (3aR,4S,7R,7aS)-rel-

Cat. No.: B1679853
CAS No.: 29745-04-8
M. Wt: 168.15 g/mol
InChI Key: JAABVEXCGCXWRR-LAXKNYFCSA-N
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Mechanism of Action

Target of Action

Norcantharidin (NCTD) is a demethylated derivative of cantharidin, an anticancer active ingredient of traditional Chinese medicine . It has been shown to effectively inhibit the proliferation of many tumor cells .

Mode of Action

NCTD’s mode of action involves multiple pathways. It has been shown to induce apoptosis, inhibit proliferation, block invasion/metastasis, and exhibit antiangiogenesis, anti-vasculogenic mimicry, and anti-lymphangiogenesis . NCTD’s inhibition of EGFR and c-Met leads to a decrease in cell growth . Furthermore, NCTD has been found to induce ROS generation, which increases mitochondrial membrane permeability and promotes cytochrome C release from mitochondria into the cytoplasm .

Biochemical Pathways

It has been suggested that the pi3k/akt/nf-κb pathway is one of the signal pathways for the regulation of nctd-mediated anti-proliferation and pro-apoptosis

Pharmacokinetics

In terms of pharmacokinetics, NCTD is rapidly absorbed by intragastric administration in mice, reaching a higher concentration within 15 min and 2 h after dosing in the kidney, liver, tumor, stomach, intestines, heart, and lung . NCTD is highly distributed in the bile duct . More detailed studies on the ADME properties of NCTD are needed to fully understand its impact on bioavailability.

Result of Action

The result of NCTD’s action is a decrease in tumor growth and an increase in survival in animal models . It has been used clinically to treat hepatic cancer, gastric cancer, and leucopenia patients in China .

Preparation Methods

Synthetic Routes and Reaction Conditions: Norcantharidin is synthesized through the demethylation of cantharidin. The process involves the use of reagents such as sodium hydroxide or potassium hydroxide under controlled conditions to remove the methyl groups from cantharidin . The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to ensure complete demethylation.

Industrial Production Methods: Industrial production of norcantharidin follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction conditions to ensure consistent product quality. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Norcantharidin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various norcantharidin derivatives with potential therapeutic applications. These derivatives are often evaluated for their anticancer, anti-inflammatory, and other pharmacological activities .

Scientific Research Applications

Norcantharidin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Cantharidin: The parent compound of norcantharidin, known for its potent anticancer activity but with higher toxicity.

    Disodium Cantharidinate: A derivative of cantharidin with reduced toxicity and enhanced water solubility.

    Sodium Demethylcantharidate: Another derivative with improved pharmacokinetic properties

Uniqueness of Norcantharidin: Norcantharidin stands out due to its balanced profile of high anticancer activity and reduced toxicity compared to cantharidin. Its ability to target multiple signaling pathways and its potential for use in combination therapies make it a valuable compound in cancer treatment .

Properties

CAS No.

29745-04-8

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

(1R,7S)-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C8H8O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2/t3-,4+,5?,6?

InChI Key

JAABVEXCGCXWRR-LAXKNYFCSA-N

Isomeric SMILES

C1C[C@H]2C3C([C@@H]1O2)C(=O)OC3=O

SMILES

C1CC2C3C(C1O2)C(=O)OC3=O

Canonical SMILES

C1CC2C3C(C1O2)C(=O)OC3=O

Appearance

Solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4,7-epoxyisobenzofuran-1,3-dione, hexahydro-, (3a-alpha, 4beta, 7beta, 7a-alpha)-
demethylcantharate
norcantharidin
norcantharidin, (3aalpha,4beta,7beta,7aalpha)-isomer
sodium norcantharidate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-, (3aR,4S,7R,7aS)-rel-
Reactant of Route 2
4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-, (3aR,4S,7R,7aS)-rel-
Reactant of Route 3
4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-, (3aR,4S,7R,7aS)-rel-
Reactant of Route 4
4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-, (3aR,4S,7R,7aS)-rel-
Reactant of Route 5
4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-, (3aR,4S,7R,7aS)-rel-
Reactant of Route 6
4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-, (3aR,4S,7R,7aS)-rel-

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